molecular formula C16H16N2O4 B3051656 1,2-Bis(2-hydroxy-3-methoxybenzylidene)hydrazine CAS No. 3533-45-7

1,2-Bis(2-hydroxy-3-methoxybenzylidene)hydrazine

Cat. No.: B3051656
CAS No.: 3533-45-7
M. Wt: 300.31
InChI Key: AACLWARNDYMNGI-BEQMOXJMSA-N
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Description

1,2-Bis(2-hydroxy-3-methoxybenzylidene)hydrazine is an organic compound with the molecular formula C16H16N2O4 and a molecular weight of 300.317 g/mol It is known for its unique structure, which includes two hydroxy and methoxy groups attached to a benzylidene moiety, linked by a hydrazine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(2-hydroxy-3-methoxybenzylidene)hydrazine can be synthesized through the condensation reaction of 2-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazine hydrate in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The product precipitates out of the solution and can be purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-hydroxy-3-methoxybenzylidene)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1,2-Bis(2-hydroxy-3-methoxybenzylidene)hydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Bis(2-hydroxy-3-methoxybenzylidene)hydrazine involves its interaction with molecular targets through its functional groups. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with biological molecules, while the hydrazine moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(2-hydroxy-3-methoxybenzylidene)hydrazine is unique due to the specific positioning of the hydroxy and methoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(E)-[(E)-(2-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-7-3-5-11(15(13)19)9-17-18-10-12-6-4-8-14(22-2)16(12)20/h3-10,19-20H,1-2H3/b17-9+,18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACLWARNDYMNGI-BEQMOXJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NN=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/N=C/C2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424788
Record name NSC209027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3533-45-7
Record name NSC209027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BIS(2-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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